molecular formula C15H20N4OS B5783519 N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide

N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide

Cat. No.: B5783519
M. Wt: 304.4 g/mol
InChI Key: WUDAMIQDLWDQKD-CXUHLZMHSA-N
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Description

N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine with N,N-dimethylmethanimidamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide is unique due to its specific structural features and the presence of both benzothiolo and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-4-12-17-14-13(10-7-5-6-8-11(10)21-14)15(20)19(12)16-9-18(2)3/h9H,4-8H2,1-3H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDAMIQDLWDQKD-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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